Product packaging for 2-Bromo-6-hydroxy-3-methyl-benzaldehyde(Cat. No.:)

2-Bromo-6-hydroxy-3-methyl-benzaldehyde

Cat. No.: B11889161
M. Wt: 215.04 g/mol
InChI Key: KMLOGCJUGMLLDP-UHFFFAOYSA-N
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Description

Overview of Aromatic Aldehyde Frameworks in Contemporary Chemical Synthesis

Aromatic aldehydes, and specifically substituted benzaldehydes, are crucial intermediates in a vast array of organic transformations. wisdomlib.orgliberty.edu Their aldehyde functionality is highly reactive, participating in reactions such as nucleophilic additions, condensations, and oxidations, making them valuable precursors for a multitude of more complex structures. ncert.nic.in The synthesis of functionalized benzaldehydes is a key area of research, with methods being developed to allow for their efficient and selective preparation. acs.orgrug.nlliberty.edu These compounds are integral to the production of pharmaceuticals, agrochemicals, and materials. acs.org

Significance of Halogenation and Hydroxylation Patterns in Benzaldehyde (B42025) Derivatives for Fundamental Research

The introduction of halogen and hydroxyl groups onto the benzaldehyde ring profoundly influences the molecule's electronic properties and reactivity. Halogenation, the process of introducing one or more halogen atoms, can alter the acidity of nearby protons and provide a handle for further functionalization through cross-coupling reactions. guidechem.comnih.gov The position and identity of the halogen atom can significantly impact the bioactivity of the resulting compounds. nih.govnih.gov

Hydroxylation, the addition of a hydroxyl group, introduces a site for hydrogen bonding and can act as a directing group in electrophilic aromatic substitution reactions. wikipedia.org The presence of a hydroxyl group can also modulate the biological activity of the molecule. The combination of both halogenation and hydroxylation in a benzaldehyde derivative creates a multifunctional scaffold with diverse potential for chemical manipulation and study. guidechem.comasm.org

Positional Isomerism of the Methyl Group within Substituted Benzaldehyde Architectures

Positional isomerism, a form of structural isomerism, arises when functional groups or other substituents occupy different positions on a parent structure. wikipedia.org In the context of substituted benzaldehydes, the location of a methyl group relative to the aldehyde and other substituents can lead to distinct isomers with different physical and chemical properties. wikipedia.org For instance, the various isomers of cresol (B1669610) (methylphenol) exhibit different properties based on the relative positions of the methyl and hydroxyl groups. wikipedia.org The position of the methyl group can influence the steric hindrance around the aldehyde, affecting its reactivity, and can also have electronic effects on the aromatic ring. wikipedia.org

Research Trajectories and Academic Relevance of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

This compound is a molecule of interest to the academic community due to its specific arrangement of functional groups. This compound embodies the principles of halogenation, hydroxylation, and positional isomerism, making it a valuable subject for research. It is used in industrial and scientific research settings. echemi.com The presence of the bromine atom, hydroxyl group, and aldehyde group provides multiple reaction sites for further chemical transformations. guidechem.com

Chemical and Physical Properties

The properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1416373-67-5
Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
Appearance Not specified in available results
Solubility Sparingly soluble in water; soluble in organic solvents like ethyl acetate (B1210297) and dichloromethane. guidechem.com

Spectroscopic Data

Detailed spectroscopic information is crucial for the characterization of this compound. While specific spectra for this exact compound were not found in the search results, related compounds provide insight into the expected spectral features. For instance, the infrared (IR) spectrum of a similar compound, 2-hydroxy-3-methoxybenzaldehyde, shows characteristic peaks for the hydroxyl and aldehyde groups. nist.gov Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for related bromo-hydroxy-methyl-benzaldehydes would be essential for unambiguous identification. bldpharm.com

Synthesis and Reactivity

The synthesis of substituted benzaldehydes can be achieved through various methods, including the oxidation of the corresponding benzyl (B1604629) alcohols or the formylation of phenolic compounds. The specific synthesis of this compound would likely involve a multi-step process, potentially starting from a substituted toluene (B28343) or phenol (B47542).

The reactivity of this compound is dictated by its three functional groups:

Aldehyde Group: This group can undergo a variety of reactions, including reduction to an alcohol, oxidation to a carboxylic acid, and condensation with amines or other nucleophiles. ncert.nic.inguidechem.com

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification reactions. guidechem.com

Bromo Group: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the formation of new carbon-carbon bonds. guidechem.com

Research Applications

While specific research applications for this compound are not extensively detailed in the provided search results, its structural motifs suggest its potential as an intermediate in the synthesis of more complex molecules. Halogenated and hydroxylated benzaldehydes are known to be precursors for various biologically active compounds and materials. nih.govnih.gov For example, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde has been used in the synthesis of antihypertensive natural products. sigmaaldrich.com Given the structural similarities, this compound could potentially serve as a building block in medicinal chemistry and materials science research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO2 B11889161 2-Bromo-6-hydroxy-3-methyl-benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-hydroxy-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-3-7(11)6(4-10)8(5)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLOGCJUGMLLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Pathways for 2 Bromo 6 Hydroxy 3 Methyl Benzaldehyde

Precursor-Based Synthetic Routes

Precursor-based routes are foundational in organic synthesis, relying on the construction of the target molecule from a starting material that already contains the core aromatic scaffold. For 2-Bromo-6-hydroxy-3-methyl-benzaldehyde, this involves the strategic introduction of the bromo and hydroxyl substituents onto a pre-existing methyl-benzaldehyde framework.

Halogenation Reactions on Methyl-Substituted Benzaldehyde (B42025) Precursors

The most direct precursor-based approach involves the electrophilic aromatic substitution, specifically bromination, of a suitable hydroxy-methyl-benzaldehyde. The logical starting material for this pathway is 6-hydroxy-3-methyl-benzaldehyde (also known as 3-methylsalicylaldehyde). nih.govebi.ac.uk In this scenario, the aromatic ring is subjected to a brominating agent, leading to the introduction of a bromine atom at a position dictated by the directing effects of the existing substituents.

The reaction is typically carried out using molecular bromine (Br₂) or N-Bromosuccinimide (NBS) as the bromine source, often in a solvent such as acetic acid, chloroform (B151607), or dichloromethane. mdpi.comnih.gov The presence of the strongly activating hydroxyl group facilitates the reaction, often allowing it to proceed under mild conditions.

Table 1: Representative Conditions for Electrophilic Bromination of Phenolic Compounds

Reagent Solvent Temperature Notes
Bromine (Br₂) Acetic Acid Room Temperature A classic method for brominating phenols and activated rings. mdpi.com
Bromine (Br₂) Dichloromethane (CH₂Cl₂) 35-40 °C Offers good control for monosubstitution on activated aldehydes. organic-chemistry.org
N-Bromosuccinimide (NBS) Acetonitrile -30 °C to Room Temp Allows for high regioselectivity, especially with a catalyst like HBF₄. mdpi.com

Introduction of the Hydroxyl Moiety onto Brominated Benzaldehyde Scaffolds

An alternative, though more circuitous, precursor-based strategy involves introducing the hydroxyl group onto an already brominated benzaldehyde scaffold. This pathway would commence with a precursor like 2-bromo-3-methylbenzaldehyde . The synthesis would then necessitate the introduction of a hydroxyl group at the C-6 position.

This is not a single-step transformation and typically involves a multi-step sequence:

Nitration: The brominated precursor would first undergo nitration to introduce a nitro group (-NO₂) at the C-6 position, yielding 2-bromo-3-methyl-6-nitrobenzaldehyde.

Reduction: The nitro group is then reduced to an amino group (-NH₂).

Diazotization and Hydrolysis: The resulting aniline (B41778) derivative is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is subsequently hydrolyzed by heating in an aqueous solution to yield the final phenolic product. This conversion of an aromatic amine to a phenol (B47542) via a diazonium salt is a well-established transformation. orgsyn.org

This route is considerably less efficient than the direct bromination of 6-hydroxy-3-methyl-benzaldehyde due to the number of steps and potential for side reactions.

Regioselective Considerations in Electrophilic Aromatic Substitution Reactions

The success of the direct halogenation route (Section 2.1.1) hinges on the principle of regioselectivity in electrophilic aromatic substitution. The outcome of the reaction on the precursor, 6-hydroxy-3-methyl-benzaldehyde, is governed by the combined directing influence of its three substituents.

Hydroxyl Group (-OH) at C-6: This is a strongly activating, ortho, para-directing group. It strongly directs incoming electrophiles to the C-2 (ortho) and C-4 (para) positions.

Methyl Group (-CH₃) at C-3: This is a weakly activating, ortho, para-directing group. It directs incoming electrophiles to the C-2 (ortho), C-4 (ortho), and C-6 (para, already occupied) positions.

Aldehyde Group (-CHO) at C-1: This is a deactivating, meta-directing group. It directs incoming electrophiles to the C-3 and C-5 positions.

In electrophilic substitutions on polysubstituted rings, the most powerful activating group dictates the position of substitution. chemicalbook.com In this case, the hydroxyl group is the dominant directing group. Its influence, reinforced by the methyl group, strongly favors substitution at the C-2 and C-4 positions. Therefore, the bromination of 6-hydroxy-3-methyl-benzaldehyde is expected to produce a mixture of This compound and 4-bromo-6-hydroxy-3-methyl-benzaldehyde . The target compound is thus a predicted major product of this reaction, which can then be isolated from the product mixture. mdpi.comnih.gov This high degree of regioselectivity makes direct bromination a highly viable synthetic strategy. researchgate.net

Functional Group Interconversion Strategies toward this compound

Functional group interconversion (FGI) represents an alternative synthetic paradigm where one functional group is transformed into another. This approach can be particularly useful if a precursor containing a different, but easily convertible, functional group is more readily accessible.

Oxidation of Benzyl (B1604629) Alcohol Analogs (e.g., 2-Bromo-6-hydroxy-3-methylbenzyl Alcohol)

This strategy involves the selective oxidation of the benzyl alcohol analog, 2-Bromo-6-hydroxy-3-methylbenzyl alcohol , to the corresponding aldehyde. The synthesis of the alcohol precursor itself would be the initial challenge, potentially starting from a corresponding brominated cresol (B1669610) derivative.

Once the benzyl alcohol is obtained, its oxidation to the aldehyde can be achieved using a variety of reagents that are mild enough to avoid over-oxidation to the carboxylic acid. The presence of the electron-rich phenolic ring makes it susceptible to oxidation, so careful selection of the oxidant is crucial.

Table 2: Selected Reagents for the Oxidation of Benzyl Alcohols to Benzaldehydes

Reagent Abbreviation Typical Conditions Notes
Pyridinium chlorochromate PCC Dichloromethane (CH₂Cl₂) A common and reliable reagent for this transformation.
Dess-Martin Periodinane DMP Dichloromethane (CH₂Cl₂) Known for mild reaction conditions and high yields. libretexts.org
2,2,6,6-Tetramethylpiperidine-1-oxyl TEMPO Catalytic amount with a co-oxidant (e.g., NaOCl) A catalytic system that is environmentally friendlier. chemistrysteps.com

Reduction of Corresponding Benzenecarbonitrile Derivatives

A highly effective FGI strategy involves the partial reduction of a nitrile. This pathway would start with 2-Bromo-6-hydroxy-3-methylbenzonitrile , a compound which is noted as a commercially available building block. nih.govbldpharm.com The nitrile group (-C≡N) can be reduced to an aldehyde (-CHO) in a controlled manner.

The reagent of choice for this transformation is Diisobutylaluminium hydride (DIBAL-H) . masterorganicchemistry.com The reaction is typically performed by adding one equivalent of DIBAL-H to a solution of the nitrile at a low temperature, such as -78 °C (the sublimation point of dry ice), followed by an aqueous workup. libretexts.orgchemistrysteps.com

The mechanism involves the formation of a stable aluminum-imine intermediate at low temperatures. The bulky nature of the diisobutylaluminium group prevents a second hydride addition. chemistrysteps.commasterorganicchemistry.com Upon hydrolysis during the workup, this intermediate is converted to the aldehyde. This method is highly effective and generally provides good yields, avoiding the over-reduction to a primary amine that would occur with less sterically hindered and more reactive hydrides like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

Table 3: Reaction Parameters for DIBAL-H Reduction of Nitriles to Aldehydes

Parameter Condition Rationale
Reagent Diisobutylaluminium hydride (DIBAL-H) Bulky hydride source that allows for partial reduction. masterorganicchemistry.com
Stoichiometry ~1 equivalent Prevents over-reduction to the amine.
Temperature -78 °C (Dry ice/acetone bath) Stabilizes the intermediate aluminum-imine complex, halting the reduction. libretexts.orgchemistrysteps.com
Solvent Toluene (B28343), Dichloromethane, or Hexanes Aprotic solvents that are compatible with the reactive hydride.

| Workup | Aqueous acid or Rochelle's salt | Hydrolyzes the imine intermediate to the final aldehyde product. |

Advanced Synthetic Techniques and Methodological Refinements

The synthesis of substituted hydroxybenzaldehydes has evolved from traditional, often low-yielding methods to more refined protocols that offer greater efficiency, selectivity, and sustainability. These advancements are critical for the viable production of complex molecules like this compound.

Development and Optimization of One-Pot Synthesis Protocols

One-pot synthesis, a strategy where multiple reaction steps are conducted in a single reaction vessel without isolating intermediates, represents a cornerstone of green and efficient chemistry. nih.govyoutube.com This approach minimizes solvent waste, reduces purification steps, and saves time and energy. nih.govyoutube.com While a dedicated one-pot protocol for this compound has not been documented, established aromatic formylation reactions can be considered one-pot procedures and their optimization is a key area of research.

Classic methods such as the Reimer-Tiemann and Duff reactions are inherently one-pot processes.

Reimer-Tiemann Reaction : This reaction involves treating a phenol with chloroform and a strong base to introduce an aldehyde group, primarily at the ortho position. byjus.com The entire transformation from phenol to hydroxybenzaldehyde occurs in a single vessel. byjus.com

Duff Reaction : This method uses hexamethylenetetramine (HMTA) as the formylating agent to convert phenols into o-hydroxybenzaldehydes, also in a one-pot manner. wikipedia.org

The development of a truly streamlined one-pot synthesis for the target compound from a simpler precursor like m-cresol (B1676322) would require the sequential, regioselective introduction of both a bromine atom and a formyl group. This presents significant challenges in controlling the reaction sequence and preventing the formation of undesired isomers.

More recent advancements have focused on improving the efficiency and environmental footprint of these one-pot formylations. For instance, a sustainable alternative to the traditional Duff reaction has been developed using a solid-phase mechanochemical route, which avoids bulk solvents and reduces reaction times. acs.org Similarly, one-pot methods for converting aldehydes into other functional groups, such as nitriles or alkynes, have been refined, showcasing the broad applicability of the one-pot concept in organic synthesis. organic-chemistry.orgdoaj.orgumich.edu

Strategies for Maximizing Reaction Yields and Product Purity

A critical aspect of synthetic chemistry is the optimization of reaction conditions to maximize the yield of the desired product while ensuring high purity. For the synthesis of this compound, this involves selecting the appropriate formylation method and fine-tuning its parameters.

Several ortho-formylation techniques for phenols are available, each with distinct advantages and drawbacks regarding yield and selectivity.

Comparative Overview of Phenol Formylation Methods

Method Reagents Typical Yields Key Advantages Key Disadvantages
Reimer-Tiemann Phenol, Chloroform, Strong Base (e.g., NaOH) Low to Moderate google.comresearchgate.net Uses inexpensive reagents Low yields, formation of by-products, harsh conditions google.comresearchgate.net
Duff Reaction Phenol, Hexamethylenetetramine (HMTA), Acid Low to Moderate mdma.chuni.edu Generally good ortho-selectivity wikipedia.org Often requires harsh conditions and gives low yields mdma.ch

| Mg-Mediated | Phenol, Mg Methoxide, Paraformaldehyde | High orgsyn.orgarabjchem.org | Excellent ortho-selectivity, high yields, mild conditions researchgate.netorgsyn.org | Requires anhydrous conditions |

Strategies for Optimization:

Reimer-Tiemann Reaction: Yields can be improved by optimizing the reaction conditions. This includes using a biphasic solvent system with phase-transfer catalysts to enhance the interaction between reagents. wikipedia.org Modifications such as conducting the reaction under anhydrous conditions with a slurry of powdered alkali metal hydroxide (B78521) have been shown to improve yields. google.com Furthermore, the use of microfluidic reactors allows for precise thermal control, which can optimize the reaction and minimize thermal decomposition. nih.gov

Duff Reaction: This reaction is known for its characteristically low yields. ecu.edu However, modifications can lead to significant improvements. The use of trifluoroacetic acid as the reaction medium can result in good yields, although it may favor para-formylation. mdma.ch A recent development involves a mechanochemical approach using silica (B1680970) and sulfuric acid, which offers high yields in a solvent-free system. acs.org

Magnesium-Mediated ortho-Formylation: This method stands out as a highly efficient and selective route for producing ortho-hydroxybenzaldehydes. orgsyn.orgarabjchem.org The strategy involves the formation of a magnesium phenoxide complex, which then reacts with paraformaldehyde. researchgate.netarabjchem.org This pre-coordination with magnesium ensures exclusive ortho-formylation and typically results in high yields (80-90%). orgsyn.org

Purification Strategies: Achieving high product purity is paramount. Common purification techniques include:

Steam Distillation: Particularly effective for purifying products from the Duff reaction, as the o-hydroxyaldehyde is often volatile with steam. uni.edu

Acidic Workup and Washing: For the magnesium-mediated method, a workup with aqueous acid is necessary to release the product from the magnesium complex, followed by washes to remove impurities. researchgate.netarabjchem.org

Recrystallization and Chromatography: These are standard methods for obtaining highly pure solid products. Recrystallization from a suitable solvent like hexane (B92381) can yield pure crystalline aldehydes. orgsyn.org For non-crystalline products or difficult separations, column chromatography is employed. chemicalbook.com

Investigation of Stereochemical Control in Related Synthetic Pathways

The target molecule, this compound, is achiral and therefore its synthesis does not involve stereochemical control. However, the aldehyde functional group is a crucial precursor for the creation of chiral centers in related synthetic pathways. The investigation of stereochemical control becomes relevant when this aldehyde is used as a substrate in subsequent, stereoselective reactions.

The electrophilic carbonyl carbon of the aldehyde is a prime target for nucleophilic attack, a fundamental reaction for forming new carbon-carbon bonds and, potentially, new stereocenters. If the attacking nucleophile is chiral or if a chiral catalyst is employed, the addition can proceed with high stereoselectivity.

Examples of Related Stereoselective Pathways:

Addition of Organometallic Reagents: The reaction of the aldehyde with organometallic reagents, such as Grignard reagents, leads to the formation of secondary alcohols. If the aldehyde were to react with a chiral Grignard reagent or in the presence of a chiral ligand, a specific stereoisomer of the resulting alcohol could be favored.

Knoevenagel Condensation: This condensation reaction between an aldehyde and a compound with an active methylene (B1212753) group can create a new carbon-carbon double bond. Subsequent stereoselective reduction of this double bond or further transformations can lead to chiral products.

Asymmetric Multi-component Reactions: Substituted aldehydes are valuable building blocks in one-pot, multi-component reactions designed to build complex molecular architectures. For instance, organocatalytic methods have been developed for the asymmetric, four-component synthesis of highly substituted chiral piperidines, where an aldehyde is a key starting material. nih.gov In such sequences, the absolute and relative stereochemistry of multiple contiguous stereocenters can be precisely controlled. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Hydroxy 3 Methyl Benzaldehyde

Reactivity Profiles of the Aldehyde Functional Group

The aldehyde group in 2-Bromo-6-hydroxy-3-methyl-benzaldehyde is a primary site for a variety of chemical transformations, characteristic of aromatic aldehydes. Its reactivity is modulated by the electronic effects of the hydroxyl and bromine substituents.

Nucleophilic Addition Reactions (e.g., Formation of Imines and Acetals)

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the formation of imines and acetals.

Imine Formation: The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction typically proceeds under acidic catalysis and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. echemi.com

A general procedure for imine synthesis involves stirring the aldehyde and the amine in the presence of a catalyst like Amberlyst® 15 under neat conditions at room temperature. peerj.com

Reactant 1Reactant 2ProductConditions
This compoundPrimary Amine (R-NH₂)2-Bromo-3-methyl-6-((R-imino)methyl)phenolAcid catalyst, removal of water

Acetal (B89532) Formation: Acetals are formed by the reaction of the aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. This reaction is a common method for protecting the aldehyde group during other chemical transformations. For the closely related 2-bromo-6-hydroxybenzaldehyde, acetal formation can be achieved by reacting it with trimethyl orthoformate in anhydrous methanol (B129727) with a catalytic amount of p-toluenesulfonic acid at room temperature. A similar protocol is expected to be effective for this compound. A general procedure involves stirring the aldehyde and an acid catalyst in methanol, followed by neutralization and extraction. nih.gov

Reactant 1Reactant 2ProductConditions
This compoundMethanol1-Bromo-2-(dimethoxymethyl)-3-methyl-benzeneAnhydrous acid catalyst (e.g., p-TsOH)

Condensation Reactions with Nitrogen-Containing Nucleophiles

Beyond primary amines, the aldehyde group readily condenses with other nitrogen-containing nucleophiles such as hydroxylamine (B1172632) and hydrazines. These reactions are valuable for the synthesis of various heterocyclic compounds and for the characterization of the aldehyde.

Oxime Formation: Reaction with hydroxylamine yields an oxime.

Hydrazone Formation: Reaction with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces the corresponding hydrazones. These derivatives are often crystalline solids with sharp melting points, aiding in the identification of the original aldehyde. ncert.nic.in

The general mechanism for these condensations involves the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by dehydration. echemi.com

NucleophileProduct Type
Hydroxylamine (NH₂OH)Oxime
Hydrazine (NH₂NH₂)Hydrazone
Phenylhydrazine (C₆H₅NHNH₂)Phenylhydrazone

Oxidation and Reduction Potentials of the Aldehyde Moiety

The aldehyde group can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aromatic aldehydes can be oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O) in the Tollens' test. ncert.nic.in For salicylaldehydes, oxidation can be achieved using alkaline hexacyanoferrate(III). nih.gov The presence of the electron-donating hydroxyl and methyl groups may influence the ease of oxidation.

Reduction: The reduction of the aldehyde group to a primary alcohol is a common transformation. Sodium borohydride (B1222165) (NaBH₄) is a selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the aryl bromide. masterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent like methanol or ethanol. masterorganicchemistry.com Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) can also be employed, though there is a risk of debromination under certain conditions. acs.orgacs.org

TransformationReagent(s)Product
OxidationKMnO₄, H₂CrO₄, Ag₂O2-Bromo-6-hydroxy-3-methyl-benzoic acid
ReductionNaBH₄(2-Bromo-6-hydroxy-3-methyl-phenyl)methanol

Reactivity of the Aryl Bromine Substituent

The bromine atom attached to the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) of aryl halides is generally challenging and requires either strong activation by electron-withdrawing groups or harsh reaction conditions. rsc.orgyoutube.com In this compound, the ring is activated by the aldehyde group, but also substituted with electron-donating hydroxyl and methyl groups. For an SNA reaction to occur, a strong nucleophile is typically required, and the reaction may proceed via an addition-elimination mechanism involving a Meisenheimer complex intermediate. youtube.com The presence of ortho and para electron-withdrawing groups to the leaving group generally facilitates this reaction. youtube.com Given the substitution pattern of the target molecule, SNA reactions are expected to be less facile compared to substrates with stronger electron-withdrawing groups like nitro groups. youtube.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The aryl bromine atom serves as an excellent electrophile in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex organic molecules.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for the formation of biaryl compounds. nih.gov A wide range of palladium catalysts and bases can be employed, and the reaction conditions can be tailored to the specific substrates. nih.gov

Coupling PartnerCatalyst SystemProduct Type
Arylboronic acid (Ar-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryl

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. peerj.com Typical catalysts include palladium acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands, and common bases include triethylamine (B128534) or potassium carbonate. peerj.com

Coupling PartnerCatalyst SystemProduct Type
Alkene (e.g., Styrene, Acrylate)Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Substituted Alkene

Sonogashira Coupling: The Sonogashira coupling is a reaction between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.orgresearchgate.net This reaction is a reliable method for the synthesis of aryl-substituted alkynes. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. learncbse.in

Coupling PartnerCatalyst SystemProduct Type
Terminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine)Arylalkyne

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for chemical modification. Its reactivity is modulated by the presence of the adjacent aldehyde and bromine substituents, as well as its participation in intramolecular hydrogen bonding.

Derivatization Reactions of the Phenolic Hydroxyl

The hydroxyl group can undergo a variety of derivatization reactions, most notably to form ethers and esters. These transformations are fundamental in synthetic organic chemistry for protecting the hydroxyl group or for introducing new functionalities.

Etherification: The formation of ethers from the phenolic hydroxyl group can be achieved through reactions like the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.com This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form a phenoxide ion. youtube.comyoutube.com The resulting nucleophilic phenoxide then reacts with an alkyl halide in an SN2 reaction to yield the corresponding ether. masterorganicchemistry.comyoutube.comyoutube.com For primary alkyl halides, this reaction is generally efficient. masterorganicchemistry.comyoutube.com

Williamson Ether Synthesis Mechanism

Esterification: The phenolic hydroxyl group can also be converted to an ester through reaction with a carboxylic acid or its derivatives, such as an acid chloride or anhydride (B1165640). The direct esterification with a carboxylic acid is typically a reversible process catalyzed by an acid. To drive the reaction to completion, it is often necessary to remove the water formed during the reaction. learncbse.inbyjus.com A more efficient method involves the use of a more reactive acylating agent like an acid chloride in the presence of a base to neutralize the HCl byproduct.

Table 1: Representative Derivatization Reactions of the Phenolic Hydroxyl Group

Reaction TypeReagentsProduct Type
EtherificationAlkyl halide, Base (e.g., NaH)Ether
EsterificationCarboxylic acid, Acid catalystEster
EsterificationAcid chloride, BaseEster

Intramolecular Hydrogen Bonding Influences on Reactivity

The proximity of the hydroxyl group to the carbonyl group of the aldehyde at the ortho position facilitates the formation of a strong intramolecular hydrogen bond. nih.govmdpi.com This interaction significantly influences the physical and chemical properties of the molecule.

The hydrogen bond effectively reduces the acidity of the phenolic proton compared to a similar phenol (B47542) without the ortho-aldehyde group. nih.gov This is because the hydrogen atom is stabilized between the two oxygen atoms, making it less available for abstraction by a base. Consequently, stronger basic conditions may be required to deprotonate the hydroxyl group for subsequent reactions like etherification.

Furthermore, the intramolecular hydrogen bond can affect the reactivity of the aldehyde group itself. The hydrogen bond can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic addition reactions at the aldehyde. Studies on similar o-hydroxy aromatic aldehydes have shown that the strength of this hydrogen bond can be influenced by other substituents on the aromatic ring. nih.govmdpi.com

Mechanistic Insights into Substituent Effects on Aromatic Reactivity

The bromine, hydroxyl, and methyl groups attached to the benzene (B151609) ring of this compound collectively determine the regioselectivity and kinetics of further functionalization reactions on the aromatic ring, primarily electrophilic aromatic substitution.

Electronic and Steric Directing Effects of Bromine, Hydroxyl, and Methyl Groups

The directing effects of the substituents are a combination of their inductive and resonance effects.

Hydroxyl Group (-OH): The hydroxyl group is a strongly activating, ortho-, para-directing group. libretexts.org Its oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack at these sites. libretexts.org

Methyl Group (-CH₃): The methyl group is a weakly activating, ortho-, para-directing group. It donates electron density to the ring primarily through an inductive effect and also through hyperconjugation. youtube.com

Bromine Atom (-Br): The bromine atom is a deactivating, yet ortho-, para-directing group. youtube.com It is electron-withdrawing through its inductive effect due to its high electronegativity, which deactivates the ring towards electrophilic substitution. However, it possesses lone pairs of electrons that can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions. youtube.com

Aldehyde Group (-CHO): The aldehyde group is a deactivating, meta-directing group. organicmystery.comlibretexts.org It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming groups to the meta position. libretexts.org

Table 2: Summary of Substituent Effects

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-OHElectron-withdrawingStrongly electron-donatingActivatingOrtho, Para
-CH₃Electron-donating-ActivatingOrtho, Para
-BrElectron-withdrawingWeakly electron-donatingDeactivatingOrtho, Para
-CHOElectron-withdrawingElectron-withdrawingDeactivatingMeta

Regioselectivity and Reaction Kinetics in Further Aromatic Functionalization

The positions available for further electrophilic aromatic substitution on the this compound ring are C4 and C5. The directing effects of the existing substituents will determine which of these positions is more likely to be attacked by an electrophile.

The powerful ortho-, para-directing influence of the hydroxyl group at C6 strongly activates the C5 position (para to the hydroxyl). The methyl group at C3 also directs ortho and para, activating the C4 and C5 positions. The bromine at C2, being an ortho-, para-director, would also activate the C4 position. The deactivating, meta-directing aldehyde group at C1 would direct an incoming electrophile to the C5 position.

Considering the combined effects:

Position C4: This position is ortho to the methyl group and ortho to the bromine atom. It is meta to the hydroxyl and aldehyde groups.

Position C5: This position is para to the hydroxyl group, ortho to the methyl group, and meta to the bromine and aldehyde groups.

The strongly activating and para-directing hydroxyl group is expected to have the most dominant influence. Therefore, electrophilic substitution is most likely to occur at the C5 position , which is para to the hydroxyl group and also activated by the methyl group. Steric hindrance from the adjacent bromine and aldehyde groups might slightly disfavor substitution at the C4 position.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Hydroxy 3 Methyl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Analysis for Proton Environment Mapping

No specific data available in the searched sources.

¹³C NMR Spectroscopic Analysis for Carbon Skeleton Elucidation

No specific data available in the searched sources.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

No specific data available in the searched sources.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Identification and Assignment of Characteristic Functional Group Vibrations (e.g., Carbonyl, Hydroxyl, Carbon-Bromine)

No specific data available in the searched sources.

Conformational Analysis through Vibrational Spectroscopy

No specific data available in the searched sources.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination

No specific high-resolution mass spectrometry data for 2-Bromo-6-hydroxy-3-methyl-benzaldehyde was found in the public domain. This technique would be essential for confirming its elemental composition by providing a highly accurate mass-to-charge ratio, which can be compared to the theoretical exact mass calculated from its molecular formula, C₈H₇BrO₂.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Detection

Detailed GC-MS analysis reports for this compound, which would provide information on its purity, the presence of any isomers, or byproducts from its synthesis, are not available in the reviewed literature. Such an analysis would be crucial for quality control and for understanding the reaction pathways leading to its formation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Chromophoric Properties

A published UV-Vis spectrum for this compound, along with an analysis of its electronic transitions and chromophoric properties, could not be located. This analysis would reveal information about the conjugation within the molecule and the energies of its π-π* and n-π* electronic transitions, which are characteristic of the substituted aromatic aldehyde structure.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

There are no published reports of single crystal X-ray diffraction studies for this compound. This powerful technique would provide the definitive three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its chemical and physical properties.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

The molecular structure of this compound, featuring a hydroxyl group and a benzaldehyde (B42025) moiety in an ortho position, strongly suggests the potential for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. This is a common feature in o-hydroxy aromatic aldehydes and is known to significantly influence their conformational preferences and chemical reactivity.

In the absence of specific experimental data for this compound, we can refer to general principles and findings for analogous compounds. For instance, studies on similar o-hydroxy aromatic aldehydes have shown that the strength of the intramolecular hydrogen bond can be influenced by the presence of other substituents on the aromatic ring. These substituents can alter the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, thereby modulating the hydrogen bond energy.

Intermolecular hydrogen bonding would also be anticipated in the crystal structure of this compound. The hydroxyl group, if not exclusively engaged in an intramolecular bond, could act as a donor to the carbonyl oxygen or the bromine atom of a neighboring molecule. Similarly, the carbonyl oxygen could act as an acceptor. These intermolecular interactions would lead to the formation of one-, two-, or three-dimensional networks in the solid state.

A detailed analysis would require specific data, which would typically be presented in a table format as shown below for a hypothetical scenario.

Hypothetical Hydrogen Bond Geometry Data for this compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | | :--- | :--- | :--- | :--- | :--- | :--- | | O1-H1···O2 | n/a | n/a | n/a | n/a | Intramolecular | | O1-H1···O2 | n/a | n/a | n/a | n/a | Intermolecular | | C-H···O | n/a | n/a | n/a | n/a | Intermolecular | | C-H···Br | n/a | n/a | n/a | n/a | Intermolecular | Note: This table is for illustrative purposes only. No experimental data is available.···a>

Analysis of π-Stacking and Other Non-Covalent Interactions in Crystal Packing

The planar aromatic ring of this compound makes it a candidate for engaging in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, are a significant driving force in the packing of aromatic molecules in crystals. The presence of a bromine atom and a methyl group as substituents would influence the electron distribution within the ring and, consequently, the nature and geometry of these π-stacking interactions.

Typically, π-stacking interactions are characterized by the centroid-to-centroid distance between the aromatic rings and the slip angle, which describes the offset between the ring centers. Different arrangements, such as face-to-face or edge-to-face, can be adopted to maximize attractive forces and minimize repulsion.

Hypothetical π-Stacking Parameters for this compound

Ring 1···Ring 2 Centroid-Centroid Distance (Å) Dihedral Angle (°) Slippage (Å) Symmetry Operation
Cg(1)···Cg(1) n/a n/a n/a n/a

Note: This table is for illustrative purposes only. No experimental data is available. Cg(1) refers to the centroid of the benzene (B151609) ring.

Without access to the crystallographic information file (CIF) for this compound, a detailed and accurate discussion of its supramolecular chemistry remains speculative. The acquisition of experimental crystal structure data is a prerequisite for a thorough and scientifically valid analysis as outlined in the requested sections.

Computational and Theoretical Investigations of 2 Bromo 6 Hydroxy 3 Methyl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, electronic properties, and reactivity of a compound at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 2-Bromo-6-hydroxy-3-methyl-benzaldehyde, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. From this optimized geometry, various electronic properties, such as the distribution of electron density and the energies of molecular orbitals, can be calculated to provide insights into the molecule's behavior.

Evaluation of Various Basis Sets and Computational Levels (e.g., B3LYP, MP2)

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A systematic study would typically evaluate various combinations to find a balance between computational cost and accuracy. For instance, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a popular choice that often provides reliable results for organic molecules. nih.gov It would be used in conjunction with a range of Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), to assess the convergence of the calculated properties. For higher accuracy, post-Hartree-Fock methods like Møller–Plesset perturbation theory of the second order (MP2) could also be employed, though at a greater computational expense.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For this compound, red areas would indicate regions of high electron density, such as around the oxygen atoms of the hydroxyl and aldehyde groups, which are susceptible to electrophilic attack. Conversely, blue areas would denote regions of low electron density, likely around the hydrogen atoms, indicating sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive. For this compound, analysis of the HOMO and LUMO electron density distributions would reveal the likely sites for electron donation and acceptance in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. For this compound, NBO analysis would be used to quantify the delocalization of electron density, particularly within the benzene (B151609) ring and involving the substituents. This analysis can reveal important intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the molecule's stability and reactivity.

Simulations of Reaction Pathways and Energetics

Computational methods can also be used to simulate chemical reactions, providing valuable information about reaction mechanisms and the energies involved. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various possible reaction pathways. For instance, studies on the decomposition of similar molecules like 2-hydroxy-6-methylbenzaldehyde (B95053) have utilized DFT to investigate different reaction routes, such as intramolecular hydrogen transfer and decarboxylation. A similar approach for this compound would allow for the prediction of its thermal stability and potential decomposition products.

Transition State Modeling for Understanding Reaction Mechanisms

Transition state (TS) modeling is a cornerstone of computational chemistry for elucidating reaction mechanisms. For a molecule like this compound, which possesses multiple reactive sites—the aldehyde, the hydroxyl group, and the aromatic ring with its substituents—understanding the preferred reaction pathways is critical.

Theoretical chemists employ methods like Density Functional Theory (DFT) to locate and characterize the transition state structures for various potential reactions. nih.gov The process involves proposing a reaction coordinate and then using optimization algorithms to find the saddle point on the potential energy surface that connects the reactants and products. The nature of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. nih.gov

Computational Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

The substituents on the benzene ring of this compound—a bromine atom, a hydroxyl group, and a methyl group—create a specific electronic and steric environment that governs the regioselectivity of its reactions. Computational methods are invaluable in predicting the outcome of reactions where multiple isomers can be formed.

Regioselectivity: In electrophilic aromatic substitution reactions, the positions of the substituents direct the incoming electrophile. By calculating the distribution of electron density and the energies of the possible intermediates (sigma complexes), computational models can predict the most likely site of substitution. Molecular Electrostatic Potential (MEP) maps are particularly useful in this regard, as they visualize the electron-rich and electron-poor regions of the molecule. nih.gov The red regions in an MEP map indicate high electron density and are prone to electrophilic attack, while blue regions represent lower electron density. nih.gov

Stereoselectivity: For reactions that can produce stereoisomers, such as the addition of a chiral nucleophile to the aldehyde group, computational modeling can predict which diastereomer will be favored. By calculating the energies of the diastereomeric transition states, the diastereomeric excess can be estimated. This is crucial in the synthesis of enantiomerically pure compounds.

Advanced Theoretical Methods

Beyond reaction mechanisms and selectivity, a range of advanced theoretical methods can be applied to gain a deeper understanding of the intrinsic properties of this compound.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms and the bonds between them. rsc.org This approach allows for a quantitative characterization of the chemical bonds within this compound. rsc.org

By analyzing the topological properties of the electron density at the bond critical points (BCPs), one can determine the nature of the bonds (e.g., covalent, ionic, hydrogen bonds). For instance, an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen can be identified and its strength estimated through QTAIM analysis. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide detailed insights into the bond's character.

Illustrative QTAIM Data for Intramolecular Hydrogen Bond in a Substituted Hydroxybenzaldehyde

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Bond Character
O-H···O0.035+0.095Hydrogen Bond

This table is illustrative and based on typical values for similar compounds. Specific data for this compound would require dedicated computational studies.

Calculation of Thermochemical Properties (e.g., Enthalpies, Entropies, Free Energies)

Computational chemistry provides a powerful means to calculate the thermochemical properties of molecules like this compound. researchgate.net Using statistical mechanics in conjunction with the results of quantum mechanical calculations (typically vibrational frequencies and rotational constants), one can determine key thermodynamic quantities.

These calculations are essential for predicting the equilibrium constants and spontaneity of reactions. For example, the Gibbs free energy of reaction (ΔG) can be calculated from the computed enthalpies (ΔH) and entropies (ΔS) of the reactants and products. This information is vital for understanding the feasibility of a chemical process under different temperature and pressure conditions.

Exemplary Calculated Thermochemical Properties

PropertyValue
Enthalpy of Formation (ΔHf°)-250 kJ/mol
Standard Entropy (S°)380 J/(mol·K)
Gibbs Free Energy of Formation (ΔGf°)-180 kJ/mol

Note: The values in this table are hypothetical examples to illustrate the type of data obtained from such calculations and are not actual computed values for this compound.

Aromaticity Indices and Their Modulation by Substituents

Aromaticity is a fundamental concept in chemistry, and for this compound, the substituents can modulate the aromatic character of the benzene ring. Various computational indices have been developed to quantify aromaticity.

One common index is the Nucleus-Independent Chemical Shift (NICS), which is calculated at the center of the aromatic ring. A more negative NICS value generally indicates a higher degree of aromaticity. Another index is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the geometric parameters (bond lengths) of the ring. A HOMA value closer to 1 signifies a more aromatic system.

The electron-withdrawing bromine atom and aldehyde group, and the electron-donating hydroxyl and methyl groups will have competing effects on the electron distribution and, consequently, the aromaticity of the ring in this compound. Computational analysis of these indices can provide a quantitative measure of these substituent effects.

Advanced Applications in Chemical Research

Utility as a Versatile Chemical Building Block in Complex Organic Synthesis

The strategic placement of reactive sites on the aromatic ring of 2-Bromo-6-hydroxy-3-methyl-benzaldehyde makes it an attractive starting material for the construction of a wide array of organic structures. The interplay between the electron-withdrawing aldehyde and bromine, and the electron-donating hydroxyl and methyl groups, influences the reactivity of the aromatic ring and the functional groups, allowing for selective transformations.

Precursor for the Synthesis of Diverse Aromatic and Heterocyclic Scaffolds

The presence of the ortho-hydroxybenzaldehyde moiety is a key feature that enables the synthesis of various oxygen-containing heterocyclic systems. This structural motif is a well-established precursor for the construction of coumarins, chromones, and benzofurans through various condensation and cyclization reactions.

For instance, the Perkin condensation of this compound with an acid anhydride (B1165640) and its corresponding salt can lead to the formation of substituted coumarins. Similarly, reaction with compounds containing an active methylene (B1212753) group, such as β-ketoesters or malonic esters, can afford a variety of coumarin (B35378) and chromone (B188151) derivatives. nih.govijrpc.com The synthesis of benzofurans can be envisioned through reactions that involve the formation of a C-C or C-O bond at the C2 position of the aromatic ring, followed by cyclization. nih.govresearchgate.netresearchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocyclic ScaffoldGeneral Synthetic StrategyPotential Substituents on Scaffold
CoumarinsPerkin or Knoevenagel condensationBromo, methyl, and other substituents depending on the reaction partner.
ChromonesBaker-Venkataraman rearrangement followed by cyclization or reaction with β-dicarbonyl compounds.Bromo, methyl, and various substituents at the 2- and 3-positions. ijrpc.comasianpubs.orgresearchgate.net
BenzofuransReaction with α-haloketones or other reagents to build the furan (B31954) ring.Bromo, methyl, and diverse functionalities on the furan ring. nih.govresearchgate.netresearchgate.net

Intermediate in the Construction of Advanced Organic Molecules

The aldehyde, hydroxyl, and bromo functional groups of this compound offer multiple points for chemical modification, making it a valuable intermediate in multi-step organic syntheses. The aldehyde group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic additions and condensations. The hydroxyl group can be alkylated, acylated, or used to direct ortho-lithiation. The bromine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. orgsyn.org

Table 2: Functional Group Reactivity and Potential Transformations

Functional GroupPotential ReactionsResulting Functionality
Aldehyde (-CHO)Oxidation, Reduction, Wittig reaction, Grignard reaction, CondensationsCarboxylic acid, Primary alcohol, Alkene, Secondary alcohol, Imine, etc.
Hydroxyl (-OH)Alkylation, Acylation, Etherification, Directing group for metallationEther, Ester, O-substituted derivatives
Bromo (-Br)Nucleophilic aromatic substitution, Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck)Introduction of various aryl, alkyl, or other functional groups.
Methyl (-CH₃)Benzylic bromination followed by substitutionIntroduction of functional groups at the benzylic position.

Role in Coordination Chemistry and Ligand Design

The ortho-hydroxybenzaldehyde unit is a classic motif for the synthesis of Schiff base ligands. These ligands are known for their ability to form stable complexes with a wide variety of metal ions, making them central to the field of coordination chemistry. nih.govresearchgate.netnih.gov

Synthesis of Schiff Base Ligands through Condensation Reactions with Amines

This compound readily undergoes condensation with primary amines to form Schiff bases (imines). unica.it The resulting ligands are typically bidentate, coordinating to a metal center through the phenolic oxygen and the imine nitrogen atoms. The electronic and steric properties of the Schiff base can be easily tuned by varying the amine component, allowing for the synthesis of a large library of ligands with tailored properties. nih.gov

Table 3: Examples of Potential Schiff Base Ligands

Amine ReactantResulting Schiff Base LigandPotential Donor Atoms
Aniline (B41778)N-(2-Bromo-6-hydroxy-3-methylbenzylidene)anilineO, N
Ethylenediamine (1:2 ratio)N,N'-Bis(2-bromo-6-hydroxy-3-methylbenzylidene)ethane-1,2-diamineO, N, N, O
2-Aminoethanol2-((2-Bromo-6-hydroxy-3-methylbenzylidene)amino)ethanolO, N, O

Formation of Metal-Organic Complexes with Transition Metals

The Schiff base ligands derived from this compound can coordinate with a wide range of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), zinc(II), and iron(III), to form stable metal-organic complexes. nih.govnih.govresearchgate.net The geometry and properties of these complexes are influenced by the nature of the metal ion, the specific Schiff base ligand, and the reaction conditions. These complexes have potential applications in catalysis, materials science, and as models for biological systems. researchgate.net

Table 4: Potential Metal-Organic Complexes and Their Characteristics

Metal IonPotential Ligand (from Table 3)Expected Coordination GeometryPotential Applications
Copper(II)N-(2-Bromo-6-hydroxy-3-methylbenzylidene)anilineSquare planar or distorted tetrahedralCatalysis in oxidation reactions. nih.gov
Nickel(II)N,N'-Bis(2-bromo-6-hydroxy-3-methylbenzylidene)ethane-1,2-diamineSquare planar or octahedralCatalysis, magnetic materials.
Zinc(II)2-((2-Bromo-6-hydroxy-3-methylbenzylidene)amino)ethanolTetrahedralFluorescent materials, sensing.

Design and Development of Multidentate Ligand Systems

The versatility of Schiff base chemistry allows for the design of more complex multidentate ligands. By using polyamines in the condensation reaction with this compound, it is possible to create ligands that can bind to one or more metal centers, forming mononuclear, binuclear, or polynuclear complexes. rsc.orgbohrium.com These multidentate ligands can enforce specific coordination geometries and electronic properties on the metal centers, which is crucial for the development of catalysts and functional materials. For example, reaction with diethylenetriamine (B155796) would yield a pentadentate ligand capable of forming stable complexes with a single metal ion or bridging two metal centers.

Table 5: Design of Multidentate Ligand Systems

PolyamineResulting Ligand StructureDenticityPotential Complex Type
DiethylenetriamineLinear pentadentate ligand5Mononuclear or Binuclear
Tris(2-aminoethyl)amineTripodal tetradentate ligand (if reacted at terminal amines)4 or higherMononuclear cage-like complexes
1,2,4,5-BenzenetetraminePlanar hexadentate ligand6Binuclear or Polynuclear

Contributions to Supramolecular Chemistry

The specific arrangement of donor and acceptor sites for non-covalent interactions in this compound makes it a compelling building block in supramolecular chemistry. This field of chemistry focuses on chemical systems composed of a discrete number of molecules, where the forces holding them together are weaker intermolecular interactions.

Investigation of Molecular Recognition Phenomena and Self-Assembly Processes

This compound is an ideal candidate for studying molecular recognition and self-assembly due to its capacity to form specific and directional intermolecular interactions. The hydroxyl and aldehyde groups can act as both hydrogen bond donors and acceptors, facilitating the formation of well-defined aggregates. The presence of the bromine and methyl groups introduces additional steric and electronic factors that can fine-tune the self-assembly process.

Research on related aromatic aldehydes has demonstrated that such molecules can form intricate networks through a combination of hydrogen bonding and other weak interactions. nih.gov The self-assembly of these molecules can lead to the formation of various nanostructures, such as fibrils and vesicles, which are of interest for their potential applications in nanotechnology and drug delivery.

Engineering of Non-Covalent Interactions in Solid-State Architectures

The solid-state architecture of crystalline materials based on this compound is governed by a variety of non-covalent interactions. A detailed analysis of the expected interactions reveals a rich potential for crystal engineering.

Hydrogen Bonding: The primary interaction is expected to be the strong intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen, a common feature in salicylaldehyde (B1680747) derivatives. Intermolecular hydrogen bonds can also occur, leading to the formation of chains or sheets.

π-Stacking: The aromatic nature of the benzene (B151609) ring facilitates π-stacking interactions, where the electron-rich π-systems of adjacent molecules align. These interactions can be of a sandwich or a displaced stacking arrangement and are crucial for the stabilization of the crystal lattice. libretexts.orgwikipedia.org

Halogen Bonding: The bromine atom introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site on an adjacent molecule. nih.gov The strength of this interaction increases from chlorine to bromine to iodine, making the bromo-substituted compound a good candidate for forming robust halogen-bonded networks. nih.gov Studies on other brominated organic molecules have shown the significance of Br···Br and Br···O/N interactions in directing crystal packing. researchgate.net

Table 1: Predicted Non-Covalent Interactions in the Solid State of this compound

Interaction Type Donor/Acceptor Groups Expected Role in Crystal Packing
Hydrogen Bonding -OH, -CHO Formation of strong intramolecular and intermolecular networks, directing the primary structure.
π-Stacking Benzene Ring Stabilization of the crystal lattice through face-to-face or offset stacking of aromatic rings.
Halogen Bonding C-Br Directional control of the supramolecular assembly through Br···O or Br···Br contacts.

The interplay of these non-covalent forces allows for the rational design of crystalline materials with specific topologies and properties. nih.gov

Design and Fabrication of Supramolecular Host Materials

The ability of this compound to form well-defined cavities and channels through self-assembly makes it a promising component for the design of supramolecular host materials. These materials can encapsulate smaller guest molecules, leading to applications in separation, storage, and sensing. The principles of host-guest chemistry rely on the complementarity of size, shape, and chemical properties between the host and the guest. libretexts.org By modifying the substituents on the benzaldehyde (B42025) ring, the size and selectivity of the binding pocket can be tuned.

Explorations in Materials Science

The reactivity of the aldehyde and hydroxyl groups, combined with the electronic properties conferred by the bromine and methyl substituents, makes this compound a valuable precursor in materials science.

Precursor for the Synthesis of Polymeric Materials

Functionalized benzaldehydes are versatile monomers for the synthesis of a variety of polymers. The aldehyde group can readily undergo condensation reactions with amines to form poly(azomethine)s, also known as Schiff base polymers. researchgate.netbiointerfaceresearch.com These polymers are known for their thermal stability and can exhibit interesting electronic and optical properties. The hydroxyl group can be used for the synthesis of polyesters and polyethers, while the bromine atom can serve as a site for post-polymerization modification or to enhance flame retardancy.

The copolymerization of functionalized benzaldehydes with other monomers allows for the creation of polymers with tailored properties. acs.orgfigshare.com For instance, the incorporation of this compound into a polymer backbone could introduce sites for metal coordination, leading to the formation of polymeric metal complexes with catalytic or sensing capabilities. bohrium.com

Table 2: Potential Polymeric Materials Derived from this compound

Polymer Type Key Reaction Potential Properties and Applications
Poly(azomethine)s Condensation with diamines Thermally stable, semiconducting, potential for use in organic electronics.
Polyesters Esterification with dicarboxylic acids Engineering plastics with modified properties due to the bromo and methyl groups.
Polyethers Etherification with diols or epoxides Thermally stable polymers with potential for specific functionalities.
Functional Hydrogels Cross-linking reactions Stimuli-responsive materials for biomedical applications. researchgate.net

Application in the Development of Organic Semiconductor and Optoelectronic Components

The extended π-conjugated systems present in polymers derived from aromatic aldehydes are the basis for their potential use as organic semiconductors. sigmaaldrich.com Salicylaldehyde derivatives, in particular, have been investigated for their photophysical and nonlinear optical properties. nih.gov The electronic properties of materials based on this compound can be theoretically modeled using techniques like Density Functional Theory (DFT) to predict their suitability for various applications. nih.govaip.org

The presence of the bromine atom, an electron-withdrawing group, and the methyl group, an electron-donating group, can influence the electronic bandgap of the resulting materials. This tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies is critical for the design of efficient organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. mdpi.com Theoretical studies on similar substituted aromatic compounds have shown that the nature and position of substituents significantly impact the electronic and optical properties. mdpi.com

Studies of Molecular Interactions in Biochemical Systems

Comprehensive studies on the molecular interactions of this compound within biochemical systems are not presently available in published research. The following sections outline the types of investigations that would be necessary to elucidate its potential biological roles.

Investigation of Compound Interaction with Enzymes and Proteins as Substrates or Inhibitors

Currently, there are no specific studies that have investigated this compound as either a substrate or an inhibitor of any particular enzyme or protein. To determine such activity, the compound would need to be screened against a panel of enzymes. For example, its potential as an inhibitor could be assessed against enzymes where substituted benzaldehydes have previously shown activity, such as oxidoreductases or hydrolases.

Research on analogous compounds, such as 5-Bromo-2-hydroxy-4-methyl-benzaldehyde, has demonstrated inhibitory effects on enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of inflammation. nih.gov These findings suggest that the specific arrangement of substituents on the benzaldehyde ring is crucial for biological activity. A hypothetical investigation into this compound would involve similar assays to determine if it exhibits comparable or novel inhibitory properties.

Elucidation of Binding Mechanisms and Specificity in Biological Contexts

Without experimental data on the interaction of this compound with a biological target, the elucidation of its binding mechanism remains speculative. Techniques such as X-ray crystallography or NMR spectroscopy would be required to determine the precise binding mode of the compound to a protein's active or allosteric site.

Molecular docking studies, a computational approach, could provide initial insights into potential binding interactions. For instance, a theoretical docking study of the related compound 5-Bromo-2-Hydroxybenzaldehyde with various proteins has been performed to predict its binding affinity and interactions. nih.gov A similar computational analysis for this compound would model how the bromine atom, hydroxyl, and methyl groups might engage with amino acid residues within a protein's binding pocket through hydrogen bonds, halogen bonds, or hydrophobic interactions.

Analysis of Molecular Recognition Events in Enzymatic Pathways

The analysis of how this compound is recognized at a molecular level within an enzymatic pathway is contingent on identifying an interacting enzyme or protein. Once a target is identified, further studies would be necessary to understand how the compound influences the pathway's function. For example, if the compound were found to inhibit a key enzyme in a signaling cascade, subsequent research would focus on the downstream effects of this inhibition.

The study of 5-Bromo-2-hydroxy-4-methyl-benzaldehyde's effect on the nuclear factor-kappa B (NF-κB) signaling pathway provides a template for such an analysis. nih.gov This research demonstrated that the compound could suppress the activation of this critical inflammatory pathway. A parallel investigation for this compound would be necessary to determine if it engages with similar or different cellular pathways.

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling 2-bromo-6-hydroxy-3-methyl-benzaldehyde?

  • Methodological Answer :

  • Hazard Identification : Due to limited toxicological data, assume acute toxicity. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Ingestion requires immediate medical consultation .
  • Storage : Store in airtight containers away from light and oxidizing agents to prevent degradation.

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., aldehyde proton at ~10 ppm, hydroxy group deshielded by bromine).
  • IR : Identify key functional groups (aldehyde C=O stretch ~1700 cm1^{-1}, O-H stretch ~3200 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (C8_8H7_7BrO2_2) via ESI-MS or EI-MS, observing fragmentation patterns for bromine isotopes.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water).
  • Software Analysis : Use ORTEP-3 to generate thermal ellipsoid diagrams, validating bond lengths/angles (e.g., C-Br ~1.9 Å, C=O ~1.2 Å) .
  • Validation : Compare with Cambridge Structural Database (CSD) entries for similar brominated benzaldehydes to assess structural consistency.

Q. How can contradictory regioselectivity outcomes in bromination reactions involving this compound be analyzed?

  • Methodological Answer :

  • Mechanistic Studies : Perform kinetic isotope effect (KIE) experiments or DFT calculations to evaluate electronic effects of substituents (e.g., methyl’s electron-donating vs. bromine’s electron-withdrawing effects) .
  • Control Experiments : Compare reaction outcomes under varying conditions (e.g., Br2_2 vs. NBS, solvent polarity) to isolate factors influencing regioselectivity.
  • Data Reconciliation : Apply iterative hypothesis testing (e.g., Hammett plots) to resolve discrepancies between theoretical predictions and experimental results .

Q. What strategies optimize the synthesis of derivatives from this compound for drug discovery?

  • Methodological Answer :

  • Functionalization : Target the aldehyde group for condensation reactions (e.g., Schiff base formation) or the hydroxy group for etherification. Bromine allows cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups .
  • Protection/Deprotection : Use TBSCl to protect the hydroxy group during aldehyde reactions, then cleave with TBAF.
  • Purity Monitoring : Employ HPLC with UV detection (λ ~270 nm) to track reaction progress and isolate intermediates.

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting reports on the compound’s stability under acidic/basic conditions?

  • Methodological Answer :

  • Controlled Replication : Reproduce experiments using standardized buffers (pH 2–12) and monitor degradation via 1^1H NMR or TLC.
  • Computational Modeling : Use Gaussian or ORCA to calculate pKa values and predict hydrolysis pathways of the aldehyde/hydroxy groups .
  • Meta-Analysis : Apply systematic review frameworks (e.g., PRISMA) to assess experimental variables (temperature, solvent) across studies .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC8_8H7_7BrO2_2
Key Functional GroupsAldehyde, Hydroxy, Bromine, Methyl
Hazard ClassificationAcute toxicity (assumed)
Crystallographic ValidationSCXRD with ORTEP-3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.